tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate
Description
tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a pivaloyl (2,2-dimethylpropanoyl) moiety at the 2-position. This compound is structurally significant in organic synthesis, particularly in medicinal chemistry, where the Boc group protects amines during multi-step reactions, while the pivaloyl group enhances steric bulk and modulates lipophilicity. Its analogs, varying in substituents and stereochemistry, exhibit distinct physicochemical and biological properties, making comparative analysis critical for applications in drug development and material science.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 2-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)11(16)10-8-7-9-15(10)12(17)18-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
ATXQTVOVNDFKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features include:
a) tert-Butyl (R)-2-(4-Octylphenethyl)pyrrolidine-1-carboxylate
- Substituent : A bulky 4-octylphenethyl group at the 2-position.
- Properties : Increased lipophilicity due to the long alkyl chain, enhancing membrane permeability in biological systems.
- Synthesis : Synthesized via hydrogenation and purified via column chromatography (78% yield) .
- Applications : Investigated as a constrained analog of FTY720 for anticancer activity .
b) tert-Butyl (2S)-2-(2-Methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate
- Substituent : Methoxy and 4-octylphenyl groups at the 2-position.
- Properties : The methoxy group improves solubility in polar solvents compared to purely alkylated analogs.
- Synthesis : Achieved through alkylation with methyl iodide (64% yield) .
- Stereochemistry : The (2S) configuration may influence binding affinity in biological targets .
c) N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
- Substituent : Pivalamide and chloropyridinyl groups.
- Properties : The amide group confers greater hydrolytic stability than esters like pivaloyl, while the chloropyridine enhances aromatic interactions .
- Applications: Potential use in kinase inhibition due to pyridine motifs .
d) tert-Butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate
- Substituent: Primary aminomethyl group at the 2-position.
- Properties : High nucleophilicity, making it reactive in acylation or alkylation reactions. Molecular weight (200.28 g/mol) is lower than pivaloyl analogs .
- Safety: Requires careful handling due to amine reactivity, as noted in its safety data sheet .
Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Yield (%) | Key Properties |
|---|---|---|---|---|
| tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate | Pivaloyl | ~269.36* | N/A | High lipophilicity, moderate stability |
| tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate | 4-Octylphenethyl | ~443.70* | 78 | Extreme lipophilicity |
| tert-Butyl (2S)-2-(2-methoxy-...)pyrrolidine-1-carboxylate | Methoxy, 4-octylphenyl | ~459.72* | 64 | Improved polar solubility |
| N-(6-((3-((tert-Butyldimethylsilyloxy)...) | Pivalamide, chloropyridine | ~539.50* | N/A | Hydrolytic stability |
| tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | Aminomethyl | 200.28 | N/A | High reactivity |
*Estimated based on substituent contributions.
Reactivity and Stability
- Pivaloyl vs. Pivalamide : The pivaloyl ester in the target compound is more prone to hydrolysis under acidic/basic conditions than the pivalamide analog, which benefits from amide bond stability .
- Steric Effects : The tert-butyl group in all compounds shields the carbamate, enhancing stability during synthetic steps .
- Aminomethyl Reactivity: The primary amine in tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate enables facile functionalization but requires inert conditions to avoid side reactions .
Biological Activity
Tert-butyl 2-pivaloylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring, which is known for its role in various biological activities. The presence of the tert-butyl and pivaloyl groups can influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Research indicates that compounds containing pyrrolidine rings often exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds, providing insights into the potential activity of this compound:
- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.
- Neuroprotective Effects : Pyrrolidine derivatives have been linked to neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of apoptotic pathways.
Case Study 1: Evaluation of Tert-butyl Isosteres
A study evaluated various tert-butyl isosteres and their biological activities. It was found that while introducing a tert-butyl group can enhance lipophilicity, it may also lead to decreased metabolic stability. This highlights the importance of optimizing substituents in drug design to balance efficacy and safety .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a SAR analysis involving pyrrolidine derivatives, modifications to the carboxylate group were shown to significantly affect biological activity. The introduction of bulky groups like tert-butyl was associated with enhanced binding affinity to target proteins but also raised concerns regarding off-target effects due to increased lipophilicity.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
